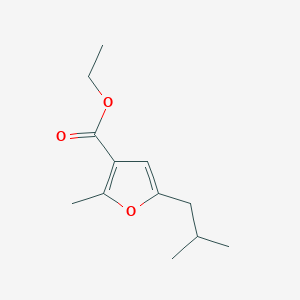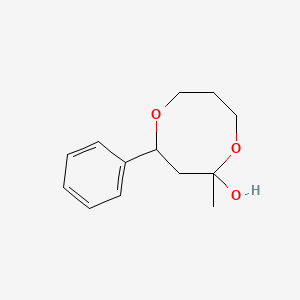![molecular formula C19H12O4S2 B12522856 2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid CAS No. 798561-90-7](/img/structure/B12522856.png)
2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid is a chemical compound that belongs to the class of dibenzothiophene derivatives. These compounds are known for their unique structural properties, which include a dibenzothiophene core linked to a benzenesulfonic acid group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid typically involves the reaction of dibenzothiophene derivatives with appropriate reagents to introduce the carbonyl and sulfonic acid groups. One common method involves the use of nuclear magnetic resonance (NMR) spectroscopy, matrix-assisted laser desorption/ionization time of flight mass spectrometry, and elemental analysis to characterize the synthesized compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions and purification techniques as those used in laboratory settings, with adjustments for scalability and efficiency.
化学反応の分析
Types of Reactions
2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The sulfonic acid group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid has several scientific research applications:
Biology: The compound’s unique structural properties make it a candidate for studying molecular interactions in biological systems.
Industry: Used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid involves its ability to form hydrogen bonds and participate in π-π stacking interactions. These interactions are crucial for its self-association behavior in solutions. The molecular targets and pathways involved include hydrogen bonding sites and aromatic systems that facilitate these interactions .
類似化合物との比較
Similar Compounds
Similar compounds include other dibenzothiophene derivatives such as:
- 2-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid
- 2-(Dibenzo[b,d]thiophene-2-carbonyl)alkyl benzoate
Uniqueness
What sets 2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid apart is its combination of a dibenzothiophene core with a benzenesulfonic acid group, which imparts unique chemical and physical properties. This makes it particularly useful for studying self-association and hydrogen bonding interactions in various environments .
特性
CAS番号 |
798561-90-7 |
|---|---|
分子式 |
C19H12O4S2 |
分子量 |
368.4 g/mol |
IUPAC名 |
2-(dibenzothiophene-2-carbonyl)benzenesulfonic acid |
InChI |
InChI=1S/C19H12O4S2/c20-19(14-6-2-4-8-18(14)25(21,22)23)12-9-10-17-15(11-12)13-5-1-3-7-16(13)24-17/h1-11H,(H,21,22,23) |
InChIキー |
QHTTWZKFDYTQML-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC=CC=C4S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)
![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)
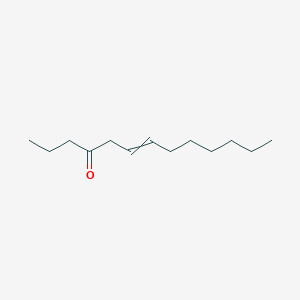
![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
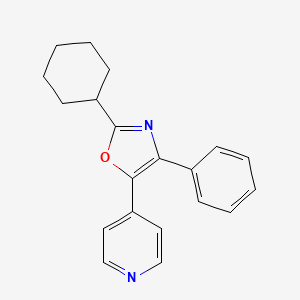
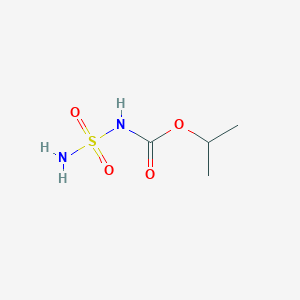
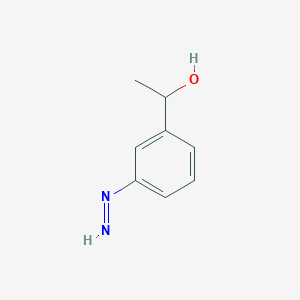
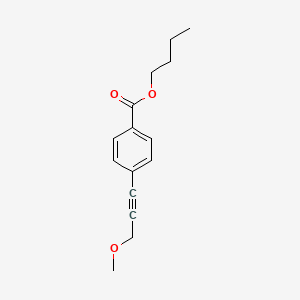
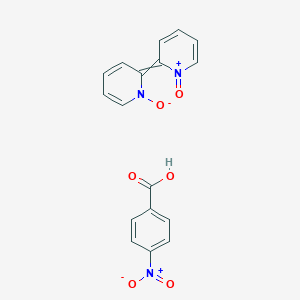
![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)
![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)
